

# Pyrazine-2-carbaldehyde CAS 5780-66-5 properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pyrazine-2-carbaldehyde*

Cat. No.: *B1279537*

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An In-depth Technical Guide to **Pyrazine-2-carbaldehyde** (CAS 5780-66-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pyrazine-2-carbaldehyde** (CAS 5780-66-5), a key heterocyclic organic compound. It details its physicochemical properties, synthesis protocols, chemical reactivity, and significant applications, particularly in the fields of pharmaceutical chemistry and materials science. This document is intended to serve as a critical resource for professionals engaged in research and development.

## Core Properties and Identification

**Pyrazine-2-carbaldehyde**, also known as 2-formylpyrazine, is a derivative of pyrazine featuring an aldehyde functional group.<sup>[1]</sup> This structure makes it a valuable intermediate in organic synthesis. At room temperature, it typically appears as an off-white to light yellow crystalline solid or powder with a mildly pungent or aromatic odor.<sup>[1][2]</sup>

Table 1: General Properties of **Pyrazine-2-carbaldehyde**

Identifier	Value	Reference
CAS Number	5780-66-5	[3][4]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O	[3][5]
IUPAC Name	pyrazine-2-carbaldehyde	[4]
Synonyms	2-Formylpyrazine, Pyrazine-2-carboxaldehyde, Pyrazinecarboxaldehyde	[3][4][6]

| Physical Form | Solid, Low melting solid, off-white to light yellow crystals or powder |[1][3] |

## Physicochemical Data

The compound's physical and chemical characteristics are crucial for its handling, storage, and application in various reactions. It is soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6][7]

Table 2: Physicochemical Data for **Pyrazine-2-carbaldehyde**

Property	Value	Reference
Molecular Weight	108.10 g/mol	[4][5]
Boiling Point	120-130 °C at 30 mmHg	
Flash Point	70.5 ± 28.2 °C	[8]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[8]
Topological Polar Surface Area	42.9 Å <sup>2</sup>	[4]
XLogP3	-0.4	[4][8]
SMILES	C1=CN=C(C=N1)C=O	[4][5]

| InChI Key | DXBWJLDFSICTIH-UHFFFAOYSA-N |[4] |

## Synthesis and Experimental Protocols

**Pyrazine-2-carbaldehyde** can be synthesized through various routes, most notably via the reduction of a pyrazine ester followed by oxidation, or through formylation reactions similar to the Vilsmeier-Haack reaction.<sup>[1]</sup>

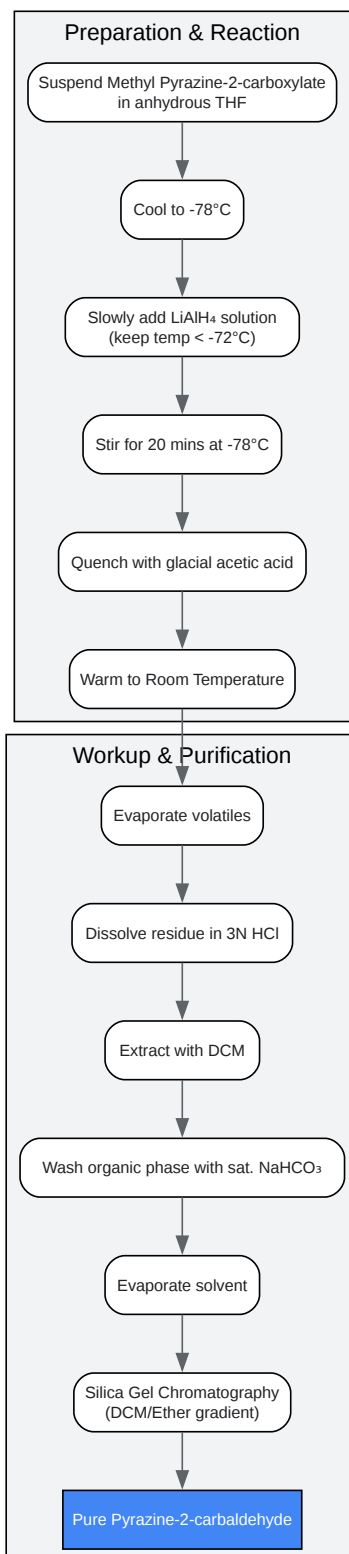
## Synthesis from Methyl Pyrazine-2-carboxylate

A common laboratory-scale synthesis involves the controlled reduction of methyl pyrazine-2-carboxylate.<sup>[7][8]</sup>

Experimental Protocol:

- **Suspension and Cooling:** Suspend methyl pyrazine-2-carboxylate (20 g, 145 mmol) in 300 mL of anhydrous THF and cool the mixture to -78°C.<sup>[7][8]</sup>
- **Reduction:** Slowly add a solution of lithium aluminum hydride (LiAlH<sub>4</sub>) in THF (73.8 mL, 73.8 mmol) while maintaining the reaction temperature below -72°C.<sup>[7][8]</sup>
- **Stirring:** After the addition is complete, continue to stir the reaction mixture at -78°C for an additional 20 minutes.<sup>[7][8]</sup>
- **Quenching:** Quench the reaction by adding 20.0 mL of glacial acetic acid. Allow the mixture to warm to room temperature.<sup>[7][8]</sup>
- **Solvent Removal:** Remove the volatile components by evaporation.<sup>[7][8]</sup>
- **Extraction:** Dissolve the residue in 116 mL of 3N hydrochloric acid and extract with dichloromethane (DCM). Combine the organic phases and wash with a saturated aqueous sodium bicarbonate solution.<sup>[7][8]</sup>
- **Purification:** Evaporate the solvent from the organic phase. Purify the resulting residue using silica gel chromatography, eluting with a DCM/diethyl ether gradient (100:0, 80:20, 0:100) to yield pure **pyrazine-2-carbaldehyde**.<sup>[7][8]</sup>

## Synthesis Workflow: Pyrazine-2-carbaldehyde



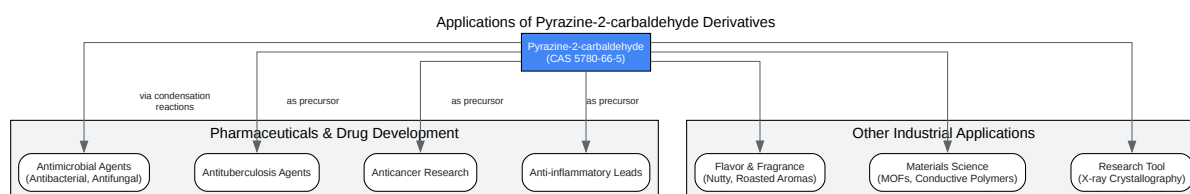
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*Caption: General workflow for the synthesis of **Pyrazine-2-carbaldehyde**.*

# Chemical Reactivity and Applications

**Pyrazine-2-carbaldehyde** is a versatile building block, primarily used as an intermediate in the synthesis of more complex, biologically active molecules.[1][5]

- **Pharmaceutical Chemistry:** It is a key precursor for synthesizing antibacterial and antifungal agents.[1] For instance, it can be condensed with hydrazides to form pyrazine-2-carbohydrazide derivatives, which have shown antimicrobial activity.[9] Derivatives of pyrazine-2-carboxylic acid (to which the carbaldehyde can be oxidized) have demonstrated antimycobacterial and antifungal properties.[10][11] The broader pyrazine scaffold is present in numerous drugs and is explored for anticancer, anti-inflammatory, and antioxidant activities.[12][13][14]
- **Flavor and Fragrance:** The compound contributes nutty, roasted, or caramel-like aromas, making it useful in the flavor and fragrance industry.[1][15]
- **Materials Science:** Pyrazine derivatives are being incorporated into polymers to enhance conductivity and used as ligands to create metal-organic frameworks (MOFs) for applications like gas separation and storage.[15]
- **Crystallography:** It serves as a model system in X-ray crystallography for structural studies.[5]



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*Caption: Key application areas stemming from **Pyrazine-2-carbaldehyde**.*

## Spectroscopic Characterization

Characterization of **Pyrazine-2-carbaldehyde** is typically performed using standard spectroscopic methods.

Table 3: Spectroscopic Data References

Spectroscopy Type	Availability / Data	Reference
<sup>1</sup> H NMR	Spectrum available. Key shifts (DMSO-d <sub>6</sub> ): δ 8.15 (s, 1H), 8.62 (dd, 2H), 8.99 (s, 1H) for a derivative.	[7][16]
<sup>13</sup> C NMR	Spectrum data available from suppliers.	[16]
Mass Spectrometry (MS)	Data available from suppliers.	[6]

| Infrared (IR) | Spectrum data available from suppliers. |[16] |

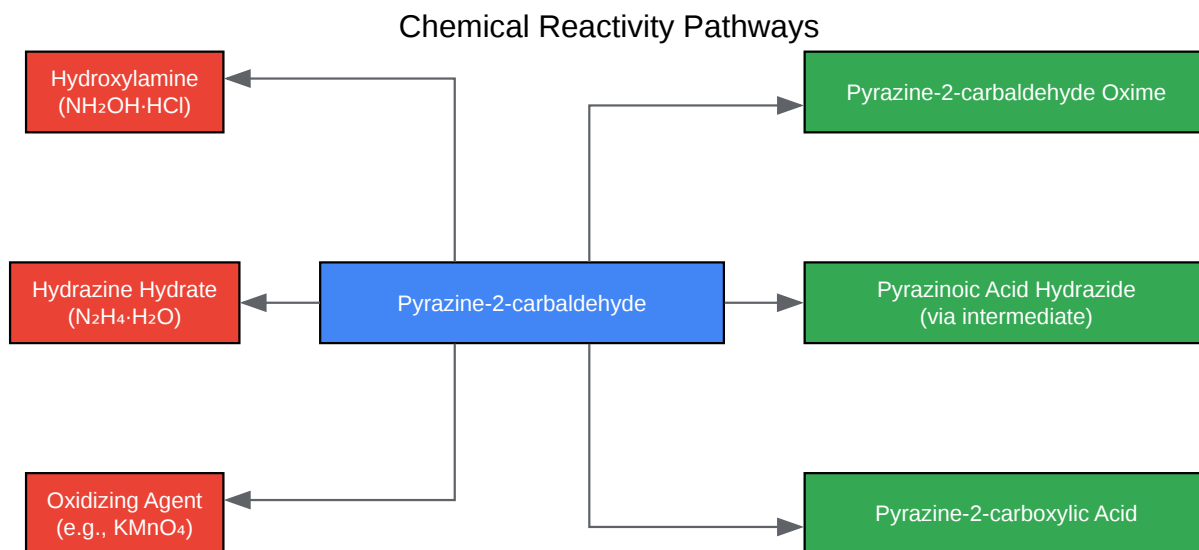
## Safety, Handling, and Storage

Proper handling and storage are essential due to the compound's hazardous properties. It is classified as an irritant, causing skin, eye, and respiratory irritation.[3][4]

Table 4: Safety and Hazard Information

Category	Information	Reference
GHS Hazard Statements	<b>H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed)</b>	<a href="#">[3]</a> <a href="#">[4]</a>
Signal Word	Warning	<a href="#">[3]</a>
Precautionary Statements	P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...)	<a href="#">[3]</a> <a href="#">[17]</a>
Personal Protective Equipment	Safety glasses, protective gloves, suitable protective clothing, respirator in case of inadequate ventilation.	<a href="#">[3]</a> <a href="#">[18]</a>
Storage Conditions	Store in a cool, dry, well-ventilated area in a tightly closed container. Desiccate at -20°C. Keep away from heat and incompatible materials like strong oxidizing agents. Air sensitive; store under inert gas.	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[17]</a>

| Disposal | Dispose of via a licensed professional waste disposal service, potentially in a chemical incinerator with afterburner and scrubber. [\[3\]](#)[\[18\]](#) |



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Caption: Reactivity of **Pyrazine-2-carbaldehyde** leading to key derivatives.

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- To cite this document: BenchChem. [Pyrazine-2-carbaldehyde CAS 5780-66-5 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279537#pyrazine-2-carbaldehyde-cas-5780-66-5-properties]

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Address: 3281 E Guasti Rd

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